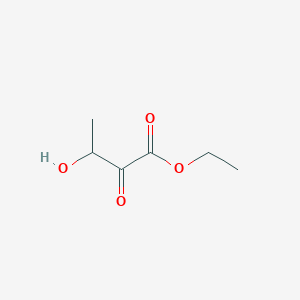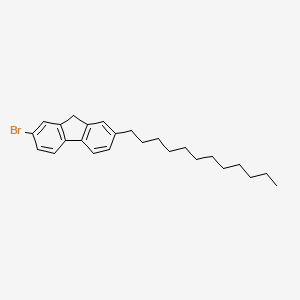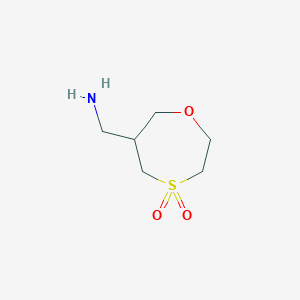
Ethyl 2-bromo-3-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-bromo-3-hydroxypropanoate is an organic compound with the molecular formula C5H9BrO3 It is a brominated ester that features both a hydroxyl group and a bromine atom attached to a propanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-3-hydroxypropanoate can be synthesized through several methods. One common approach involves the bromination of ethyl 3-hydroxypropanoate. The reaction typically uses bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-bromo-3-hydroxypropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted products.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at room temperature.
Oxidation: Conducted in acidic or basic aqueous solutions at elevated temperatures.
Reduction: Carried out in anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products:
Nucleophilic Substitution: Ethyl 2-hydroxy-3-hydroxypropanoate or ethyl 2-amino-3-hydroxypropanoate.
Oxidation: Ethyl 2-bromo-3-oxopropanoate.
Reduction: Ethyl 2-bromo-3-hydroxypropanol.
Applications De Recherche Scientifique
Ethyl 2-bromo-3-hydroxypropanoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which ethyl 2-bromo-3-hydroxypropanoate exerts its effects depends on the specific reaction or application:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Oxidation: The hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent.
Reduction: The ester group is reduced to an alcohol by the addition of hydrogen atoms from the reducing agent.
Comparaison Avec Des Composés Similaires
Ethyl 2-bromo-3-hydroxypropanoate can be compared with other similar compounds, such as:
Ethyl 3-bromo-2-hydroxypropanoate: Similar structure but with different positioning of the bromine and hydroxyl groups.
Mthis compound: Similar reactivity but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to its specific arrangement of functional groups, which allows for selective reactions and applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C5H9BrO3 |
|---|---|
Poids moléculaire |
197.03 g/mol |
Nom IUPAC |
ethyl 2-bromo-3-hydroxypropanoate |
InChI |
InChI=1S/C5H9BrO3/c1-2-9-5(8)4(6)3-7/h4,7H,2-3H2,1H3 |
Clé InChI |
HPCCEBOTEOTKOZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B15232625.png)
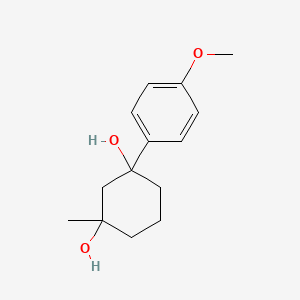

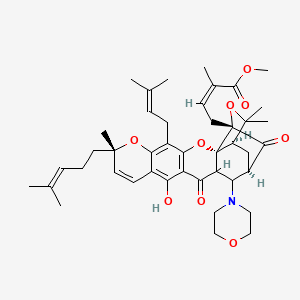
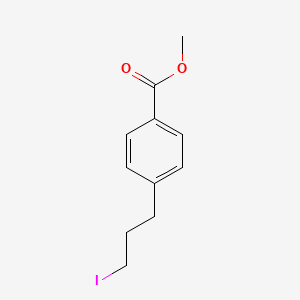
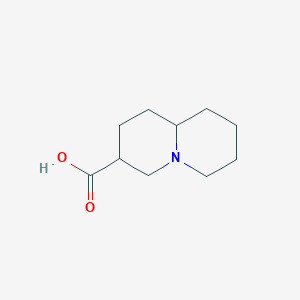
![2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B15232671.png)
![Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine](/img/structure/B15232676.png)
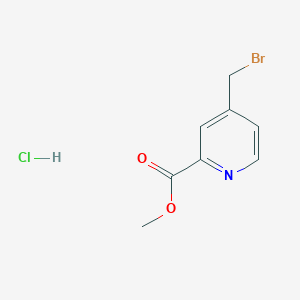
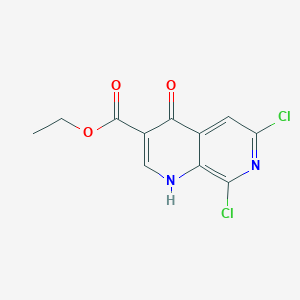
![{3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B15232722.png)
